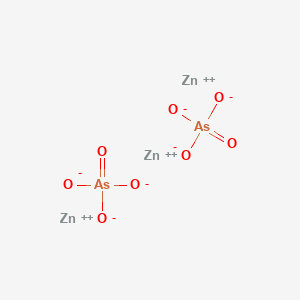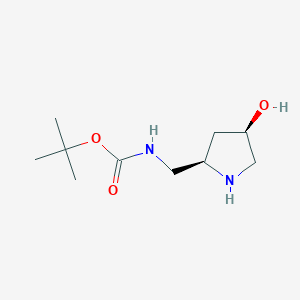
1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Descripción general
Descripción
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative. It is a structural analogue of naturally occurring pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . This compound is both a precursor to and a metabolite of the angiotensin-converting enzyme inhibitor imidapril, which is used for the treatment of hypertension .
Mecanismo De Acción
Target of Action
The compound 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analogue of naturally occurring (S)-pyroglutamic acid . Pyroglutamic acid forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . Therefore, the primary targets of this compound are likely to be the same receptors that these hormones act upon.
Mode of Action
The compound may bind to the receptors for TRH and LH-RH, potentially influencing the release of these hormones .
Biochemical Pathways
The compound is both a precursor to, and a metabolite of, the angiotensin converting enzyme (ACE) inhibitor imidapril . ACE inhibitors are used for the treatment of hypertension . Therefore, it is likely that this compound affects the renin-angiotensin system, a key regulatory pathway of blood pressure.
Pharmacokinetics
Imidapril is known to have a terminal half-life of more than 24 hours , suggesting that this compound may also have a long half-life in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in multiple biochemical pathways. As a precursor and metabolite of an ACE inhibitor, it may contribute to the lowering of blood pressure . Furthermore, its potential interaction with TRH and LH-RH receptors suggests it may influence the release of these hormones, with downstream effects on thyroid function and reproductive health .
Análisis Bioquímico
Biochemical Properties
It is known that it is an analog of (S)-pyroglutamic acid, a key component of naturally occurring peptide hormones . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as (S)-pyroglutamic acid.
Molecular Mechanism
It is known that it is a structural analogue of (S)-pyroglutamic acid , suggesting that it may exert its effects at the molecular level in a similar manner.
Métodos De Preparación
1-Methyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) and aqueous sodium bicarbonate (NaHCO₃), followed by ion exchange . The product is then recrystallized from acetonitrile and characterized using various techniques such as IR, ¹H NMR, ¹³C NMR, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction .
Industrial production methods often involve the deprotection of corresponding alkyl esters, which can be synthesized from asparagine derivatives using Hofmann degradation chemistry to modify the amide side chain .
Análisis De Reacciones Químicas
1-Methyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds.
Medicine: As a metabolite of imidapril, it plays a role in the treatment of hypertension.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its structural similarity to pyroglutamic acid and its role as a precursor and metabolite of imidapril . Similar compounds include:
Pyroglutamic acid: A naturally occurring amino acid derivative involved in peptide formation.
Imidapril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
These compounds share structural similarities but differ in their specific applications and physiological effects.
Propiedades
IUPAC Name |
1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVCQIVTIIFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-27-6 | |
| Record name | 1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (active metabolite of imidapril)?
A1: this compound, also known as 6366A, exerts its effects by inhibiting ACE. [, ] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, 6366A reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. [, ] Additionally, ACE inhibition prevents the breakdown of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effects. []
Q2: How does the pharmacokinetic profile of imidapril differ between species?
A2: Research shows species-specific differences in the metabolism and elimination of imidapril. For instance, the active metabolite 6366A reaches peak plasma concentrations faster in rats (1-2 hours) compared to dogs (2-6 hours) after oral administration. [] The half-life of 6366A is significantly longer in dogs (6.3-9.3 hours) than in rats (0.9-2.3 hours), indicating slower elimination in dogs. [] Notably, imidapril is primarily metabolized to 6366A in rat plasma, whereas this conversion is minimal in dog, monkey, and human plasma. [] This highlights the importance of considering species-specific differences when interpreting preclinical data.
Q3: Where is imidapril primarily metabolized?
A3: In rats, in vitro studies demonstrate that the liver exhibits the highest metabolic activity for converting imidapril to 6366A, followed by the kidney and lung. [] This conversion is primarily mediated by carboxylesterases (B-esterases). [] Interestingly, while rat plasma efficiently converts imidapril to 6366A, this conversion is not observed in dog, monkey, or human plasma. []
Q4: What are the documented effects of imidapril and its active metabolite on renal function?
A4: Studies in anesthetized dogs have shown that both imidapril and its active metabolite, 6366A, induce significant improvements in renal function. [] Specifically, 6366A effectively inhibits the vasoconstrictive effects of angiotensin I in the kidneys, leading to a decrease in renal vascular resistance and an increase in renal blood flow and glomerular filtration rate. [] Additionally, both intravenous administration of 6366A and oral administration of imidapril result in increased urine volume and enhanced excretion of sodium and chloride. [] These findings suggest that imidapril, through its active metabolite, may offer therapeutic benefits for conditions characterized by impaired renal function.
Q5: What is the role of heparan sulfate in the renoprotective effects of imidapril?
A6: Studies suggest that heparan sulfate (HS), a key component of the glomerular basement membrane and cell surface glycocalyx, plays a role in the renoprotective effects of imidapril. [] Diabetic db/db mice exhibit reduced urinary excretion of HS, indicating glomerular HS loss. [] Imidapril administration significantly increases urinary HS excretion in these mice, suggesting that it prevents HS loss and preserves the integrity of the glomerular filtration barrier. [] This preservation of HS may contribute to the observed improvements in renal function with imidapril treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)




